Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride
Description
Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a chiral compound featuring a morpholine ring substituted at the 2-position, linked to a methyl acetate group. Its hydrochloride salt enhances stability and solubility, making it valuable in pharmaceutical synthesis and as a reference standard in analytical chemistry. The (R)-stereochemistry at the morpholine ring influences its biological interactions and synthetic applications .
Properties
IUPAC Name |
methyl 2-[(2R)-morpholin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJOZNLGYVWSM-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNCCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants : Morpholine and methyl chloroacetate undergo substitution in polar aprotic solvents (e.g., dichloromethane, THF) at 25–65°C.
-
Stereochemical Control : The (R)-configuration is introduced via chiral catalysts or resolved intermediates. For example, (R)-morpholine precursors are synthesized using (R)-epichlorohydrin in a ring-closure reaction.
-
Yield : Typical yields range from 65% to 78% for racemic mixtures, with enantiomeric excess (ee) >90% achieved using chiral resolving agents.
Table 1: Nucleophilic Substitution Conditions
| Parameter | Details | Source |
|---|---|---|
| Solvent | Dichloromethane, THF | |
| Temperature | 25–65°C | |
| Catalyst | Chiral palladium complexes | |
| Reaction Time | 4–24 hours | |
| Enantiomeric Excess (ee) | 90–98% |
Stereoselective Ring-Closure Methods
Asymmetric Cyclization of Amino Alcohols
Chiral morpholine rings are constructed via cyclization of enantiopure amino alcohols. Key steps include:
Key Data:
Catalytic Asymmetric Synthesis
Lewis Acid-Catalyzed Halonium Generation
Lewis acids (e.g., In(OTf)₃, Mg(OTf)₂) facilitate halonium intermediate formation, enabling enantioselective morpholine synthesis:
Table 2: Catalytic Asymmetric Conditions
| Component | Role | Source |
|---|---|---|
| In(OTf)₃ | Lewis acid catalyst | |
| NBS/NIS | Halogen source | |
| DBU | Base for cyclization | |
| Solvent | Dichloromethane, acetonitrile | |
| ee | 88–94% |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for improved stability and solubility:
Critical Parameters:
Comparative Analysis of Methods
Efficiency and Scalability
Table 3: Method Comparison
| Method | ee (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 90–98 | 65–78 | High | Low |
| Catalytic Asymmetric | 88–94 | 70–85 | Moderate | High |
| Ring-Closure | >95 | 80–90 | High | Moderate |
Recent Advances and Challenges
Innovations in Stereocontrol
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity.
Synthesis of Therapeutic Compounds
The compound is utilized in the synthesis of morpholino derivatives that exhibit activity against G-protein coupled receptors (GPCRs). These receptors are critical targets for drug development due to their role in numerous physiological processes and diseases, including psychiatric disorders and pain management .
Antidepressants and Anxiolytics
Research indicates that derivatives of this compound can act as dual inhibitors of serotonin and norepinephrine reuptake, making them potential candidates for treating depression and anxiety disorders . The inhibition of these neurotransmitter transporters is crucial for enhancing mood and alleviating anxiety symptoms.
Antimicrobial Applications
The compound has shown promise in antimicrobial research, particularly against resistant bacterial strains.
Inhibition of Bacterial Topoisomerases
Recent studies have identified that morpholino compounds, including this compound, can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. These inhibitors demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <0.03125 | Highly Sensitive |
| Escherichia coli | 1–4 | Moderate Sensitivity |
| Acinetobacter baumannii | 16 | Resistant Strain |
Potential in Combating Multi-drug Resistant Strains
The compound's ability to target multiple bacterial enzymes positions it as a candidate for developing new antibiotics, especially against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Biochemical Research
This compound is also valuable in biochemical research due to its ability to modify biological systems.
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition mechanisms, particularly involving kinases and phosphatases that play roles in cell signaling pathways. Its structural properties allow researchers to explore how modifications affect enzyme activity and specificity .
Drug Delivery Systems
Research into drug delivery has considered using morpholine derivatives as carriers for therapeutic agents. Their ability to enhance solubility and bioavailability makes them suitable candidates for improving the pharmacokinetic profiles of poorly soluble drugs .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Case Study: Antidepressant Development
A study reported the synthesis of a new class of antidepressants based on this compound, showing promising results in preclinical models for enhancing serotonin levels while minimizing side effects associated with traditional antidepressants .
Case Study: Antibiotic Efficacy
Another investigation highlighted the antimicrobial properties of morpholino compounds derived from this compound, demonstrating significant efficacy against resistant bacterial strains in vitro, suggesting potential for clinical application .
Mechanism of Action
The mechanism by which Methyl 2-(®-morpholin-2-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Analogues
Table 1: Key Morpholine Derivatives
Analysis :
- Ester Group Variation : Replacing the methyl ester with ethyl (CAS 761460-01-9) increases lipophilicity, impacting membrane permeability .
- Functional Group : The carboxylic acid derivative (CAS 1352709-57-9) exhibits higher polarity and acidity compared to the ester form, influencing solubility and crystallization behavior .
Heterocyclic Amine Variations
Table 2: Compounds with Alternative Heterocycles
Analysis :
- Pyrrolidine vs.
- Primary Amine vs. Morpholine: The amino analogue (CAS 141109-13-9) lacks the cyclic ether oxygen, increasing basicity and altering reactivity in nucleophilic substitutions .
Substituted Phenyl Derivatives
Table 3: Aromatic Substitution Effects
Analysis :
- Electron-Withdrawing Groups : The 5-fluoro-2-hydroxyphenyl group (CAS 2060610-78-6) introduces electronegativity, enhancing stability via intramolecular hydrogen bonding .
Table 4: Key Properties and Hazards
Notes:
- Hydrochloride salts generally exhibit higher solubility in aqueous media compared to free bases.
- Safety protocols (e.g., inert atmosphere storage for CAS 1588480-38-9) are critical due to reactivity risks .
Biological Activity
Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. Recent studies have explored its structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which contributes to its biological activity. The compound has a molecular formula of C₇H₁₃ClN₁O₃ and a molecular weight of approximately 195.64 g/mol. Its structure allows it to interact with various biological targets, influencing cellular processes.
Anticancer Potential
Research has demonstrated that this compound exhibits significant anticancer properties. In one study, the compound was shown to inhibit the proliferation of several tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM. This activity is attributed to its ability to inhibit histone acetyltransferase (HAT) activity, particularly that of p300/CBP, which plays a crucial role in gene transcription related to cancer progression .
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-morpholin | p300-HAT | 1.6 | Inhibition of acetylation |
| Methyl 2-morpholin | Tumor Cell Lines | 1-3 | Proliferation inhibition |
The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways. Its interaction with p300/CBP leads to decreased acetylation of histones and transcription factors such as p53 and c-Myc, which are vital for cell growth and survival . This inhibition can trigger apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and changes in BCL-2 expression in treated cell lines .
Study on Tumor Cell Lines
A comprehensive study evaluated the effects of this compound on various human tumor cell lines. The findings indicated that at concentrations as low as 1 μM, the compound significantly reduced cell viability and induced apoptotic pathways. The study highlighted the importance of the morpholine moiety in enhancing the compound's affinity for its target proteins .
Fragment-Based Screening
In another approach, fragment-based ligand discovery (FBLD) was employed to identify potential interactions between this compound and various proteins involved in metabolic processes. This screening revealed that the compound could selectively bind to transmembrane proteins and enzymes associated with lipid metabolism, suggesting broader applications beyond oncology .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary data indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity towards normal cells while effectively targeting cancerous cells . However, further studies are warranted to fully elucidate its safety parameters.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-((R)-morpholin-2-yl)acetate Hydrochloride, and how does stereochemical purity impact yield?
Methodological Answer: The synthesis typically involves coupling a chiral morpholine precursor with methyl chloroacetate, followed by hydrochlorination. Key steps include:
- Chiral Morpholine Synthesis : Nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) to construct the morpholine ring with (R)-configuration .
- Esterification : Reacting the morpholine intermediate with methyl chloroacetate under anhydrous conditions.
- Hydrochlorination : Treating the free base with HCl gas in a non-polar solvent to form the hydrochloride salt.
Stereochemical Considerations : The (R)-configuration must be preserved during synthesis to avoid racemization. Impurities in chiral intermediates (e.g., due to poor catalyst selectivity) can reduce overall yield. Use chiral HPLC (e.g., with amylose-based columns) to monitor enantiomeric excess ≥98% .
Q. How should researchers validate the identity and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray Crystallography : Confirm absolute stereochemistry via single-crystal analysis (e.g., using SHELXL for refinement) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference standards (e.g., δ ~3.6 ppm for morpholine protons, δ ~4.1 ppm for acetate methyl).
- HPLC-MS : Use reverse-phase C18 columns (0.1% TFA in water/acetonitrile gradient) to detect impurities (e.g., unreacted morpholine or ester byproducts) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~14.5% for C₇H₁₂NO₃·HCl) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Packaging : Store in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Temperature : Keep at 2–8°C for long-term stability; short-term storage at controlled room temperature (20–25°C) is acceptable if humidity <40% .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. The hydrochloride salt may exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than in water .
- Residual Solvent Analysis : Perform GC-MS to detect traces of synthesis solvents (e.g., THF or dichloromethane), which can artificially enhance solubility .
- Equilibrium Solubility Testing : Use the shake-flask method with pH-adjusted buffers (pH 1–7.4) to simulate physiological conditions .
Q. What advanced strategies are available for optimizing enantioselective synthesis to minimize diastereomer formation?
Methodological Answer:
- Catalyst Optimization : Replace traditional nickel catalysts with chiral ligands (e.g., (R)-BINAP) to enhance enantiomeric excess .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired (S)-enantiomers during esterification .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
Q. How can researchers characterize and mitigate degradation pathways under accelerated stability conditions?
Methodological Answer:
Q. What analytical methods are recommended for quantifying trace impurities in batches intended for pharmacological studies?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole system with MRM transitions for targeted impurities (e.g., morpholine-N-oxide at m/z 116→70) .
- ICP-OES : Detect heavy metal residues (e.g., Ni from catalysts) with a detection limit ≤0.1 ppm .
- Headspace GC : Quantify residual solvents (e.g., dichloromethane ≤600 ppm per ICH Q3C guidelines) .
Q. How does the hydrochloride salt form influence crystallization behavior compared to the free base?
Methodological Answer:
- Crystallinity : The salt form typically exhibits higher crystallinity, confirmed by sharper DSC endotherms (melting point ~180–190°C vs. free base ~120°C) .
- Hygroscopicity : The hydrochloride is less hygroscopic; dynamic vapor sorption (DVS) studies show ≤1% weight gain at 80% RH .
- Solvent Selection : Use ethanol/water (70:30) for recrystallization to avoid solvate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
